molecular formula C9H18N2O B1478956 3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine CAS No. 2097985-51-6

3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine

Cat. No. B1478956
CAS RN: 2097985-51-6
M. Wt: 170.25 g/mol
InChI Key: MUSOFTYQTQPSIU-UHFFFAOYSA-N
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Description

3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine, also known as 3a-MHC, is an organic compound with a wide range of applications in fields such as drug synthesis, biochemistry, and physiology. It is a bicyclic amine that is synthesized by a variety of methods, including condensation and reduction reactions. 3a-MHC has been studied extensively for its potential to act as an agonist or antagonist of various receptors, and its mechanism of action is still being investigated. In

Mechanism of Action

The mechanism of action of 3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine is still being investigated. However, it is believed to act as an agonist or antagonist of various receptors, including opioid, dopamine, and serotonin receptors. It is thought to bind to these receptors and modulate their activity, resulting in a variety of effects. Additionally, 3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine is thought to modulate the activity of enzymes and other proteins involved in signal transduction pathways, as well as modulate the activity of ion channels.
Biochemical and Physiological Effects
3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine has been studied for its potential to act as an agonist or antagonist of various receptors, resulting in a variety of biochemical and physiological effects. It has been shown to modulate the activity of opioid, dopamine, and serotonin receptors, resulting in a variety of effects, such as analgesia, sedation, and anxiolysis. Additionally, 3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine has been shown to modulate the activity of enzymes and other proteins involved in signal transduction pathways, resulting in a variety of effects, such as modulation of cell growth and differentiation. Finally, 3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine has been shown to modulate the activity of ion channels, resulting in a variety of effects, such as modulation of cell membrane potential and ion flux.

Advantages and Limitations for Lab Experiments

The advantages of using 3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine in laboratory experiments include its ability to act as an agonist or antagonist of various receptors, its ability to modulate the activity of enzymes and other proteins involved in signal transduction pathways, and its ability to modulate the activity of ion channels. Additionally, 3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine is relatively easy to synthesize, making it an attractive option for many laboratory experiments.
The limitations of using 3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine in laboratory experiments include its potential to cause undesired side effects, such as sedation and anxiolysis, and its potential to interact with other drugs and compounds. Additionally, 3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine is relatively expensive to synthesize, making it an unattractive option for many laboratory experiments.

Future Directions

The potential future directions for 3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine research include the development of new synthesis methods, the development of new compounds with similar effects, the development of new applications in scientific research, and the development of new therapeutic strategies. Additionally, further research could be conducted to investigate the mechanism of action of 3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine, to identify potential side effects, and to explore the potential interactions with other drugs and compounds. Finally, further research could be conducted to explore the potential therapeutic applications of 3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine.

Scientific Research Applications

3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine has a wide range of applications in scientific research. It has been studied for its potential to act as an agonist or antagonist of various receptors, including opioid, dopamine, and serotonin receptors. It has also been studied for its ability to modulate the activity of enzymes and other proteins involved in signal transduction pathways. In addition, 3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine has been studied for its potential to act as a ligand for G-protein coupled receptors, and its ability to modulate the activity of ion channels.

properties

IUPAC Name

3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-12-7-9-4-2-3-8(9)5-11(10)6-9/h8H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSOFTYQTQPSIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CCCC1CN(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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